5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group bearing a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperidine derivative.
Incorporation of the trifluoromethyl-substituted pyridine: This step involves the coupling of the piperidinyl group with a trifluoromethyl-substituted pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their function, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group and has similar applications in medicinal chemistry.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have similar structural features and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a pyrimidine core with a trifluoromethyl-substituted pyridine and a piperidinyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-8-22-16(23-9-12)25-11-13-4-3-7-24(10-13)15-14(17(18,19)20)5-2-6-21-15/h2,5-6,8-9,13H,3-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMAZRXAGBOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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